N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide is a compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide typically involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with ethylenediamine, followed by the coupling of the resulting intermediate with pyrazine-2-carboxylic acid. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrazine derivatives: Compounds containing the pyrazine ring also show diverse biological activities and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific combination of the oxadiazole and pyrazine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H14N6O3 |
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Molecular Weight |
338.32 g/mol |
IUPAC Name |
3-phenyl-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N6O3/c23-14(12-10-17-6-7-18-12)19-8-9-20-15(24)16-21-13(22-25-16)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,23)(H,20,24) |
InChI Key |
ULDGKUQLPKKFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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